molecular formula C14H12ClNO2S B1607870 N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide CAS No. 3157-65-1

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B1607870
CAS No.: 3157-65-1
M. Wt: 293.8 g/mol
InChI Key: LKDZCWUUTSGZNH-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorobenzylidene group

Scientific Research Applications

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Future Directions

  • Crystal Growth : Investigate its crystalline form for potential nonlinear optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an organic solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrobenzylidene)-4-methylbenzenesulfonamide
  • N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide
  • N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide

Uniqueness

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDZCWUUTSGZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373115
Record name N-[(4-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3157-65-1
Record name N-[(4-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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